Trimethylsilyl-D-(+)-mannitol

Descripción general

Descripción

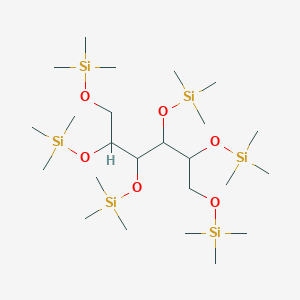

Trimethylsilyl-D-(+)-mannitol, also known as L-Sorbitol trimethylsilyl ether, is a derivative of sorbitol where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances its volatility and stability, making it suitable for various analytical and synthetic applications. The molecular formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.2585 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylsilyl-D-(+)-mannitol is typically synthesized through the silylation of sorbitol. The process involves reacting sorbitol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

[ \text{Sorbitol} + 6 \text{TMSCl} \rightarrow \text{this compound} + 6 \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale silylation reactions using optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylsilyl-D-(+)-mannitol undergoes various chemical reactions, including:

Oxidation: The trimethylsilyl groups can be oxidized to form silanols.

Reduction: Reduction reactions can target the silyl groups, converting them back to hydroxyl groups.

Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst.

Major Products

The major products formed from these reactions include silanols, hydroxyl derivatives, and various substituted compounds depending on the reagents used .

Aplicaciones Científicas De Investigación

Analytical Chemistry

1.1 Gas-Liquid Chromatography (GLC)

Trimethylsilyl-D-(+)-mannitol is extensively used in gas-liquid chromatography as a derivatizing agent for the analysis of mannitol in biological fluids. A notable method involves the formation of trimethylsilyl derivatives which enhances the detection sensitivity and specificity of mannitol in complex matrices such as plasma and urine. The method has shown high accuracy and precision, making it suitable for clinical applications where mannitol concentration needs to be monitored .

1.2 Derivatization Techniques

The derivatization process using trimethylsilyl groups simplifies the chromatographic analysis by increasing the volatility and thermal stability of mannitol, thus facilitating its separation from other sugars and polyols during analysis. This technique has been proven effective in differentiating mannitol from sorbitol and other hexitols, which is crucial for accurate quantification .

Biological Applications

2.1 Clinical Studies

this compound has been utilized in clinical settings to estimate mannitol concentrations in biological fluids for various diagnostic purposes. Mannitol is known to serve as an osmotic diuretic and is used to assess renal function by measuring glomerular filtration rate (GFR) and extracellular fluid volume . The sensitive methods developed using trimethylsilylation allow for precise measurements that are vital for patient management.

2.2 Stress Response in Plants

Research indicates that mannitol plays a significant role as a compatible solute in plants under stress conditions. Studies have shown that mannitol levels increase significantly in the roots of water-stressed olive trees, suggesting its involvement in osmotic regulation and stress response mechanisms . The use of trimethylsilyl derivatives allows for effective quantification of mannitol in environmental samples, aiding in the understanding of plant responses to abiotic stress.

Food and Pharmaceutical Industries

3.1 Food Additive

D-mannitol, including its trimethylsilyl derivative, is commonly used as a sugar substitute in food products due to its low caloric content and non-cariogenic properties. Its application extends to the formulation of sugar-free products where it acts as a bulking agent while providing sweetness without contributing to dental caries .

3.2 Pharmaceutical Formulations

In pharmaceuticals, D-mannitol is employed as an excipient due to its properties that enhance drug stability and solubility. The trimethylsilyl derivative can be used to improve the analysis of mannitol-containing formulations through advanced chromatographic techniques, ensuring quality control during manufacturing processes .

Mecanismo De Acción

The mechanism of action of Trimethylsilyl-D-(+)-mannitol primarily involves its ability to act as a silylating agent. The trimethylsilyl groups can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The molecular targets include hydroxyl groups on various substrates, and the pathways involve nucleophilic attack on the silicon atom, leading to the formation of stable silyl ethers .

Comparación Con Compuestos Similares

Trimethylsilyl-D-(+)-mannitol can be compared with other similar compounds such as:

- D-Glucitol, 6TMS derivative

- D-Mannitol, 6TMS derivative

- Galactitol, 6TMS derivative

- Sorbitol, hexakis-TMS

- Allitol, TMS

- Altritol, TMS

- Iditol, TMS

The uniqueness of this compound lies in its specific stereochemistry and the stability of its silyl groups, which make it particularly useful in analytical and synthetic applications .

Actividad Biológica

Trimethylsilyl-D-(+)-mannitol is a derivative of mannitol, a naturally occurring sugar alcohol with significant biological activity. This compound has garnered attention for its osmoprotective properties , ability to scavenge reactive oxygen species (ROS), and potential therapeutic applications in various medical conditions.

This compound is characterized by the addition of trimethylsilyl groups to the mannitol molecule, enhancing its solubility and stability. This modification allows it to exert protective effects against oxidative stress by effectively scavenging ROS, which are implicated in cellular damage and various diseases . The compound's osmoprotective activity is particularly relevant in conditions involving cellular dehydration and edema, as it can help maintain osmotic balance within cells.

Biological Activities

- Osmotic Effects : Similar to mannitol, this compound elevates plasma osmolality, facilitating fluid movement from tissues into the bloodstream. This property is beneficial in managing conditions such as cerebral edema and acute renal failure .

- Antioxidant Properties : The compound's ability to scavenge ROS contributes to its protective effects against oxidative stress, which is crucial in preventing cellular damage in various pathological states .

- Cytocompatibility : Studies have indicated that this compound demonstrates good cytocompatibility, meaning it does not adversely affect cell viability or function when used in biological systems .

Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Cerebral Edema Management : In clinical settings, mannitol has been widely used for reducing intracranial pressure (ICP) in patients with traumatic brain injuries. Its osmotic effects help draw excess fluid from the brain, thereby alleviating pressure . this compound may enhance these effects due to its modified structure.

- Antibiofilm Activity : Research indicates that mannitol blends can activate dormant bacterial persister cells within biofilms, enhancing susceptibility to antibiotics. This suggests potential applications in infection control where biofilm formation is a concern .

- Diuretic Effects : As an osmotic diuretic, this compound promotes urinary excretion of toxic substances and can be used as a renal function diagnostic aid .

Case Studies

- Clinical Application in Head Injury : A study on the use of mannitol for severe head injury patients demonstrated significant reductions in ICP when administered intravenously. The findings suggest that this compound could offer similar benefits, potentially with fewer side effects due to its enhanced properties .

- In Vitro Studies : Laboratory investigations have shown that this compound effectively reduces cytotoxicity in fibroblast cell lines while maintaining cell integrity during oxidative stress conditions. This positions it as a promising candidate for therapeutic applications where cell protection is vital .

Comparative Analysis

| Property | Mannitol | This compound |

|---|---|---|

| Osmotic Activity | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| Cytocompatibility | Good | Excellent |

| Clinical Use | Cerebral edema, renal failure | Potentially broader applications |

| Biofilm Activity | Yes | Enhanced potential |

Propiedades

IUPAC Name |

trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBJDBWAPKNPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333851 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14317-07-8 | |

| Record name | L-Sorbitol TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.